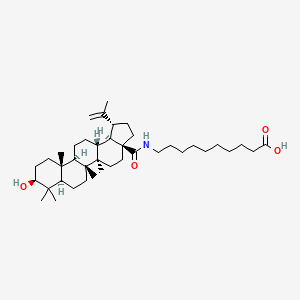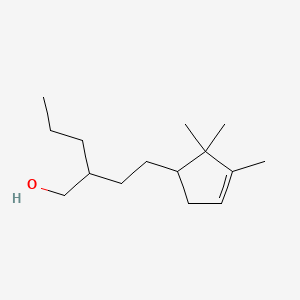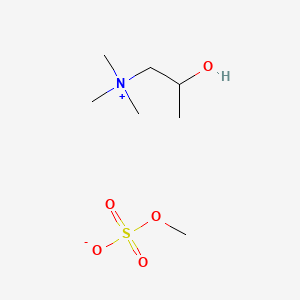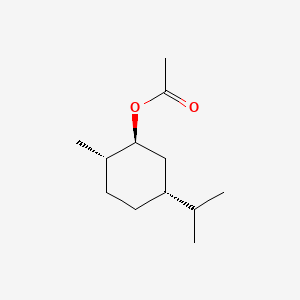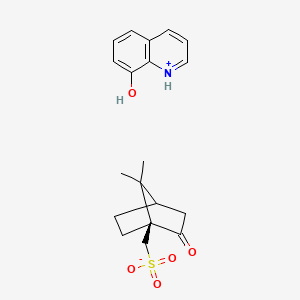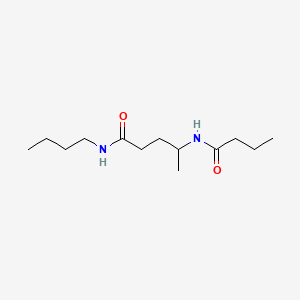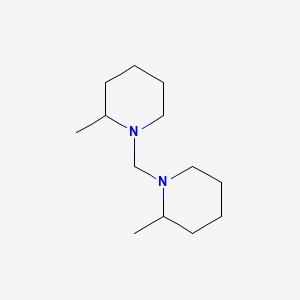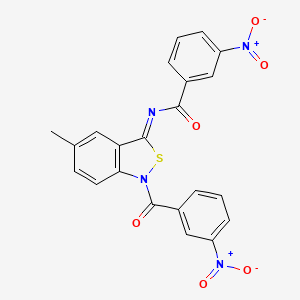
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a nitrobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The benzisothiazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the nitrobenzoyl group.
Final Coupling: The final step involves the coupling of the intermediate with 3-nitrobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzisothiazole ring or nitrobenzoyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can introduce carboxyl or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents, making it valuable in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and benzisothiazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar nitrobenzoyl group and have shown a wide range of biological activities.
Ethyl 5-Methyl-1-(3-Nitrobenzoyl)Pyrrolo(1,2-A)Quinoline-3-Carboxylate: This compound also contains a nitrobenzoyl group and is used in various chemical and biological studies.
Uniqueness
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is unique due to its benzisothiazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
99523-84-9 |
|---|---|
Molekularformel |
C22H14N4O6S |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
N-[5-methyl-1-(3-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N4O6S/c1-13-8-9-19-18(10-13)21(23-20(27)14-4-2-6-16(11-14)25(29)30)33-24(19)22(28)15-5-3-7-17(12-15)26(31)32/h2-12H,1H3 |
InChI-Schlüssel |
FRILJNBVZBSAPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







